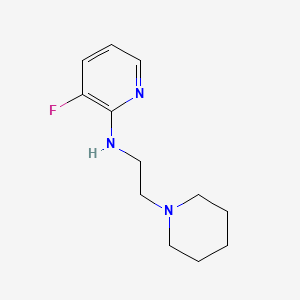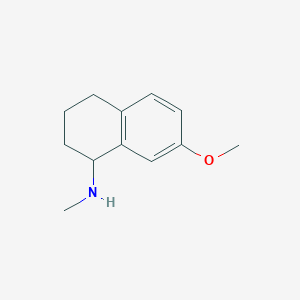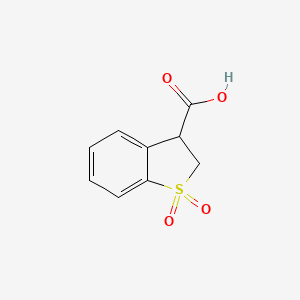
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. This compound is a thioamide derivative of phenylpropanamine and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide is metabolized in the brain to MPP+ (1-methyl-4-phenylpyridinium), which selectively destroys dopaminergic neurons by inhibiting mitochondrial complex I. This leads to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in the death of dopaminergic neurons.
Biochemical and Physiological Effects:
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide-induced neurotoxicity leads to a decrease in dopamine levels in the brain, resulting in symptoms similar to Parkinson's disease in humans. These symptoms include tremors, rigidity, and bradykinesia. N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide also induces oxidative stress and neuroinflammation in the brain, which can lead to further neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide has been widely used in animal models to study the pathogenesis of Parkinson's disease and to develop new treatments for this disease. However, the use of N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide in laboratory experiments has some limitations. N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide-induced neurotoxicity is selective for dopaminergic neurons, which may not reflect the full spectrum of Parkinson's disease pathology. Additionally, the dose and timing of N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide administration can greatly affect the results of experiments, making it difficult to compare studies.
Direcciones Futuras
There are several future directions for research on N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide. One area of research is to develop new animal models that more closely mimic the pathology of Parkinson's disease in humans. Another area of research is to investigate the potential neuroprotective effects of various compounds on N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide-induced neurotoxicity. Additionally, there is ongoing research on the use of N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide as a tool for developing new treatments for Parkinson's disease.
Métodos De Síntesis
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide is synthesized by the reaction between N-(4-chlorophenyl)-2-hydroxypropanamide and morpholine in the presence of thionyl chloride. The resulting product is then reacted with 3-bromopropiophenone to give N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide.
Aplicaciones Científicas De Investigación
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide has been widely used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease in humans. This has made N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide an important tool for studying the pathogenesis of Parkinson's disease and for developing new treatments for this disease.
Propiedades
IUPAC Name |
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2OS/c1-18(23-21(26)13-12-19-8-4-2-5-9-19)22(20-10-6-3-7-11-20)24-14-16-25-17-15-24/h2-11,18,22H,12-17H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUGGEMQWKTUDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N2CCOCC2)NC(=S)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-morpholin-4-yl-1-phenylpropan-2-yl)-3-phenylpropanethioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7556273.png)

![N-benzyl-2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7556279.png)
![3-[(3-Fluoropyridin-2-yl)amino]piperidin-2-one](/img/structure/B7556281.png)
![2-(3-Amino-9-azabicyclo[3.3.1]nonan-9-yl)acetamide](/img/structure/B7556283.png)





![3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7556337.png)


